Methyl 2-(7-hexyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetate
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Description
Methyl 2-(7-hexyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetate, also known as MRS2578, is a purinergic receptor antagonist that is widely used in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it an important tool for studying purinergic signaling pathways.
Scientific Research Applications
Chemical Transformations and Synthesis
Derivatives of 2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine and 5,6-dihydropyridin-2(1H)-one were obtained by treating similar compounds with hydrochloric acid, showcasing the compound's reactivity and potential in chemical synthesis (Nedolya et al., 2018). Uncommon transformations of methyl (1S,2S,3R,4R)-2,3-isopropylidenedioxy-5-iodomethyl-2-tetrahydrofurylacetate initiated by bases provide insights into the compound's reactivity under various conditions (Ivanova et al., 2006).
Organic Experiment Design
Methyl 2-hydroxy-2,2-(2-thiophen-2-yl)-acetate was synthesized from 2-bromothiophene, demonstrating the compound's applicability in educational settings for enhancing scientific research and experimental skills (W. Min, 2015).
Quantum-Chemical Calculations
Decomposition of methyl 5-(4-nitrophenoxy)tetrazole-2-carboxylate in dimethyl sulfoxide showed the compound's utility in quantum-chemical methods and structure analysis (Dabbagh et al., 2005).
Antioxidant and Anti-Inflammatory Properties
Methyl 1-(1,3-dimethyl-2,6-dioxo-7-arylalkyl-(alkenyl-)-2,3,6,7-tetrahydro-1H-purin-8-yl)- 5-(4-methyl-(methoxy-, chloro-)phenyl)-1H-pyrazole-3-carboxylates synthesized from the compound were studied for their antioxidant and anti-inflammatory properties, indicating potential pharmacological applications (Кorobko et al., 2018).
Analgesic and Anti-Inflammatory Agents
8-Alkoxy-1,3-dimethyl-2,6-dioxopurin-7-yl-substituted acetohydrazides and butanehydrazides derived from the compound showed significant analgesic activity, suggesting its relevance in the development of pain relief medications (Chłoń-Rzepa et al., 2015).
Antimicrobial Activities
Synthesized 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones from related compounds exhibited antimicrobial activities, demonstrating the compound's potential in developing new antimicrobial agents (Sharma et al., 2004).
properties
IUPAC Name |
methyl 2-(7-hexyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4S/c1-5-6-7-8-9-20-12-13(17-15(20)25-10-11(21)24-4)18(2)16(23)19(3)14(12)22/h5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVCVGUHWWIYNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(N=C1SCC(=O)OC)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(7-hexyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetate |
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